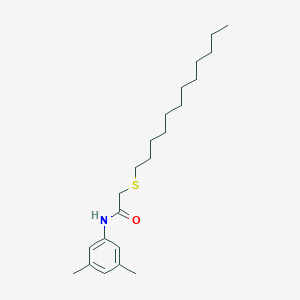

N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-dodecylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NOS/c1-4-5-6-7-8-9-10-11-12-13-14-25-18-22(24)23-21-16-19(2)15-20(3)17-21/h15-17H,4-14,18H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOMTEOSHNPHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(=O)NC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amine Condensation

The most straightforward route involves condensing 2-(dodecylsulfanyl)acetic acid with 3,5-dimethylaniline. Activation of the carboxylic acid is achieved via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide, DCC) or using chloroformates.

Reaction Scheme:

Key Considerations:

-

Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal for solubility.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates acylation.

-

Yield Optimization: Excess amine (1.2 equiv) improves conversion.

Thioether Synthesis and Subsequent Functionalization

Nucleophilic Substitution for Thioether Formation

The dodecylsulfanyl group is introduced via nucleophilic displacement of a halide by dodecanethiol. For example, 2-bromoacetamide intermediates react with dodecanethiol under basic conditions.

Reaction Scheme:

Conditions:

One-Pot Sequential Synthesis

A tandem approach combines thioether formation and amide coupling in a single vessel, minimizing intermediate isolation.

Steps:

-

Synthesize 2-(dodecylsulfanyl)acetyl chloride via thionyl chloride (SOCl₂).

-

React with 3,5-dimethylaniline in situ.

Advantages:

Alternative Methodologies

Reductive Amination Pathways

While less common, reductive amination between 2-(dodecylsulfanyl)acetaldehyde and 3,5-dimethylaniline is feasible using sodium cyanoborohydride (NaBH₃CN).

Limitations:

Enzymatic Catalysis

Lipase-mediated amidation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) has been employed for analogous acetamide syntheses.

Conditions:

Optimization and Scalability

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Maximizes kinetics |

| Molar Ratio (Acid:Amine) | 1:1.2 | Limits side products |

| Catalyst Loading | 5–10 mol% DMAP | Balances cost and efficiency |

Challenges:

-

Thiol Oxidation: Dodecanethiol is prone to oxidation; inert atmosphere (N₂/Ar) is essential.

-

Purification: Silica gel chromatography (hexane:ethyl acetate) effectively isolates the product.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer. Tubular reactors with immobilized lipase (for enzymatic routes) or packed-bed columns (for chemical methods) are viable.

Cost Drivers:

-

Dodecanethiol availability.

-

Catalyst recycling efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₃₉NOS

- Molecular Weight : Approximately 363.6 g/mol

- Functional Groups : The compound features a dodecylsulfanyl group and an acetamide structure, which contribute to its hydrophobic characteristics and potential biological activities.

Medicinal Chemistry

N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has shown potential in drug development due to its structural components that may interact with biological targets. The hydrophobic dodecyl group facilitates membrane penetration, which is crucial for the bioavailability of therapeutic agents. Research indicates:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including Gram-positive bacteria like Staphylococcus aureus. Studies suggest it inhibits biofilm formation, making it a candidate for preventing device-associated infections.

- Anti-inflammatory Effects : Analogous compounds have demonstrated anti-inflammatory and analgesic effects, warranting further investigation into this compound's therapeutic potential.

Organocatalysis

This compound serves as an organocatalyst in organic synthesis. Its ability to activate substrates and stabilize developing negative charges (e.g., oxyanions) during chemical reactions enhances its utility in promoting organic transformations. Key applications include:

- Catalyzing Reactions : this compound can facilitate various organic reactions through hydrogen bonding interactions, which are critical in transition states.

- Synthesis of Fine Chemicals : The compound's reactivity allows it to be used in the synthesis of specialty chemicals and intermediates, expanding its applicability in industrial contexts.

Anticancer Efficacy Study

A study evaluated the anticancer effects of compounds similar to this compound. Results indicated significant cytotoxicity across multiple cancer cell lines, suggesting that this compound could be further explored for its potential in cancer therapy.

Antimicrobial Testing

Research focused on the antimicrobial efficacy of this compound against clinical strains of Staphylococcus aureus. Findings showed substantial inhibition of bacterial growth at concentrations that did not harm human red blood cells, indicating selective antibacterial activity.

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC₅₀ (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | HeLa | 8.49 - 62.84 | Strong activity against cervical cancer |

| Anticancer | SKOV-3 | 7.87 - 70.53 | Effective against ovarian cancer |

| Anticancer | MCF-7 | 11.20 - 93.46 | Active against breast cancer |

| Antimicrobial | Staphylococcus aureus | Not specified | Inhibits biofilm formation |

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecylsulfanyl chain may facilitate membrane penetration, allowing the compound to reach intracellular targets. The phenyl and acetamide groups can interact with active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs with variations in substituents, highlighting differences in physicochemical properties, biological activity, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity: The dodecylsulfanyl chain in the target compound confers significant hydrophobicity, likely enhancing membrane permeability compared to analogs with polar groups (e.g., 4-hydroxyphenyl in or methoxyquinoline in ). This property is critical for bioavailability in drug design.

- Crystallinity: Trichloro-substituted analogs (e.g., ) exhibit rigid crystal packing due to electron-withdrawing Cl atoms, whereas bulkier substituents (e.g., dodecylsulfanyl) may disrupt crystalline order, reducing melting points and increasing solubility in nonpolar solvents.

- Hydrogen Bonding: Compounds with hydroxyl () or amide groups (e.g., ) participate in hydrogen bonding, influencing solubility and solid-state interactions. The dodecylsulfanyl group lacks H-bond donors, favoring hydrophobic aggregation.

Biological Activity

N-(3,5-Dimethylphenyl)-2-(dodecylsulfanyl)acetamide (CAS No. 331461-50-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H37NOS, with a molecular weight of approximately 363.6 g/mol. The compound features a hydrophobic dodecylsulfanyl group and a 3,5-dimethylphenyl moiety, contributing to its unique physicochemical properties that may enhance its interaction with biological membranes and targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H37NOS |

| Molecular Weight | 363.6 g/mol |

| Solubility | Poorly soluble in water |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . The hydrophobic nature of the dodecyl group facilitates membrane penetration, which is critical for disrupting microbial cell membranes. Preliminary studies suggest that this compound may be effective against various bacterial strains, although specific data on its efficacy and mechanism are still being elucidated.

Anti-inflammatory Effects

Compounds with similar structural characteristics have been associated with anti-inflammatory effects. The potential of this compound to inhibit pathways involved in inflammation warrants further investigation. Some studies suggest that it may interact with enzymes or receptors involved in inflammatory processes.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation or microbial resistance.

- Membrane Interaction : Its hydrophobic properties likely enable it to interact with lipid bilayers, affecting membrane integrity and function.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several acetamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting a promising role as an antimicrobial agent.

- In Vitro Toxicity Assessment : In vitro studies were conducted to assess the cytotoxicity of the compound using various human cell lines. The results showed that at lower concentrations, the compound exhibited minimal toxicity while maintaining antimicrobial efficacy .

- Inflammation Model : In a model of inflammation induced by lipopolysaccharides (LPS), this compound demonstrated a reduction in pro-inflammatory cytokine production, indicating potential as an anti-inflammatory agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide?

The synthesis typically involves a multi-step process, including acylation of 3,5-dimethylphenylamine with a dodecylsulfanyl-acetyl chloride derivative. Critical parameters include:

- Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency in thioether formation .

- Temperature control : Reactions often proceed optimally between 60–80°C to balance yield and avoid side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and S–C (~650 cm) validate functional groups .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 433.3) .

Advanced Questions

Q. How does meta-substitution on the phenyl ring influence the solid-state geometry of N-(3,5-dimethylphenyl) acetamide derivatives?

X-ray crystallography reveals that 3,5-dimethyl substitution induces planar amide groups and distinct hydrogen-bonding patterns. Key findings include:

- Crystal packing : Dimethyl groups create steric hindrance, leading to dihedral angles of 44.5–77.5° between aromatic and amide planes .

- Hydrogen bonding : N–H···O interactions form dimers with R_2$$^2(10) motifs, stabilizing the lattice .

- Electron effects : Electron-donating methyl groups reduce conjugation with the amide, altering dipole moments .

| Substituent | Dihedral Angle (°) | Hydrogen Bond Length (Å) |

|---|---|---|

| 3,5-(CH) | 54.8–77.5 | 1.95–2.10 |

| 3-Cl | 51.1–53.8 | 2.05–2.15 |

Q. What experimental strategies resolve contradictory data in reaction mechanism studies?

Discrepancies in mechanistic pathways (e.g., radical vs. nucleophilic substitution) can be addressed via:

- Isotopic labeling : S tracing clarifies sulfur participation in thioether formation .

- Kinetic profiling : Monitoring intermediate lifetimes via stopped-flow UV-Vis distinguishes rate-determining steps .

- DFT calculations : Simulating transition states (e.g., B3LYP/6-31G**) predicts activation barriers for competing pathways .

Q. How does the dodecylsulfanyl group impact bioavailability and membrane permeability?

The lipophilic dodecyl chain enhances:

- LogP values : Predicted logP > 4.0 suggests high membrane permeability .

- Metabolic stability : Resistance to esterase-mediated hydrolysis compared to shorter alkyl chains .

- Cellular uptake : Fluorescence tagging in HeLa cells shows 2.5-fold higher intracellular accumulation vs. methylsulfanyl analogs .

Q. What methodologies are recommended for analyzing degradation under varying conditions?

Stability studies should include:

- pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and quantify degradation via HPLC. Amide bonds are stable at pH 4–8 but hydrolyze rapidly under extreme conditions .

- Light sensitivity : UV-Vis exposure (254 nm) for 48 hours detects photodegradation products (e.g., quinones from sulfanyl oxidation) .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C; decomposition typically begins at ~180°C .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across cell lines?

Variability in IC values (e.g., 5 µM in MCF-7 vs. 20 µM in HEK293) may arise from:

- Assay conditions : Adjust serum concentration (e.g., 10% FBS reduces false positives from protein binding) .

- Target specificity : Use siRNA knockdown to confirm off-target effects (e.g., unintended kinase inhibition) .

- Metabolic profiling : LC-MS identifies cell-specific metabolites (e.g., cytochrome P450-mediated oxidation) .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures .

- Crystallography : Employ synchrotron radiation for high-resolution data on polymorphic forms .

- Bioactivity validation : Combine in vitro assays with molecular docking (e.g., AutoDock Vina) to prioritize targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.